8-(3,5-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
Description
This compound belongs to the imidazo[2,1-f]purine-dione class, characterized by a fused bicyclic core with substituted phenyl and alkyl/ether groups. Its structure includes a 3,5-dimethylphenyl moiety at position 8, a 2-methoxyethyl group at position 3, and a methyl group at position 1. These substituents influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions, particularly with enzymes and receptors.
Properties
Molecular Formula |
C19H23N5O3 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
6-(3,5-dimethylphenyl)-2-(2-methoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C19H23N5O3/c1-12-9-13(2)11-14(10-12)22-5-6-23-15-16(20-18(22)23)21(3)19(26)24(17(15)25)7-8-27-4/h9-11H,5-8H2,1-4H3 |
InChI Key |
PGPPAQKHSZMLSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCOC)C |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
The compound belongs to the class of imidazopurines, characterized by a fused imidazole and purine structure. Its chemical formula is , and it features a methoxyethyl group and a dimethylphenyl moiety which may influence its biological interactions.
Antiviral Activity
Research indicates that compounds similar to 8-(3,5-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione exhibit antiviral properties. For instance, studies have shown that imidazopurines can inhibit viral replication through mechanisms such as interference with viral polymerases or other essential viral proteins.
A notable study demonstrated that derivatives of imidazopurines could effectively inhibit the replication of various RNA viruses. The mechanism typically involves the inhibition of viral RNA synthesis, leading to reduced viral load in infected cells .
Antitumor Activity
The compound has also been evaluated for its potential antitumor effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death. The ability of this compound to modulate pathways like the PI3K/Akt and MAPK/ERK pathways has been documented in research focusing on cancer therapeutics .
Enzyme Inhibition
Enzymatic assays have revealed that the compound can act as an inhibitor of certain phospholipases, which are crucial in cellular signaling and membrane dynamics. Inhibition of these enzymes can lead to altered cell signaling pathways and may contribute to its biological effects .
Case Studies
- Antiviral Efficacy : A study assessed the antiviral efficacy of imidazopurines against influenza virus in vitro. The results showed a significant reduction in viral titers upon treatment with the compound at varying concentrations .
- Cancer Cell Line Studies : In another study focusing on breast cancer cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis .
- Pharmacokinetics : A pharmacokinetic study indicated that the compound exhibits favorable absorption and distribution characteristics in vivo, suggesting potential for therapeutic use .
Data Tables
Comparison with Similar Compounds
Key Observations :
Receptor Affinity and Enzyme Inhibition
Data from binding assays and enzymatic studies:
Analysis :
- The target compound’s dimethylphenyl group likely reduces serotonin receptor (5-HT1A) affinity compared to Compound 5, which has a dihydroisoquinolinyl group critical for high 5-HT1A binding .
- Its methoxyethyl chain may contribute to moderate PDE4B1 inhibition, though less potent than Compound 5’s dihydroisoquinoline substituent .
Solubility and Stability
- The target compound’s 2-methoxyethyl group enhances water solubility compared to purely aromatic analogs (e.g., Compound 70) but remains less soluble than hydroxyl-bearing derivatives (e.g., Compound 65) .
- Stability studies on similar imidazo[2,1-f]purines indicate that methyl groups at position 1 (as in the target compound) reduce metabolic degradation in hepatic microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
